(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride
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Overview
Description
(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride is a chemical compound with significant importance in various scientific fields. It is known for its unique structure, which includes an amino group, a nitrophenyl group, and a propanoate ester. This compound is often used in research and industrial applications due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride typically involves the esterification of amino acids. One common method involves the reaction of amino acids with methanol in the presence of trimethylchlorosilane at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of reagents and conditions can vary, but the goal is to achieve high purity and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to changes in cellular functions. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-amino-3-(4-nitrophenyl)propanoate hydrochloride
- Ethyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride
- Methyl 3-amino-3-(3-nitrophenyl)butanoate hydrochloride
Uniqueness
(S)-Methyl 3-amino-3-(3-nitrophenyl)propanoate hydrochloride is unique due to its specific stereochemistry and the presence of both amino and nitrophenyl groups. This combination of features makes it particularly useful in certain synthetic and research applications, where its specific reactivity and interactions are advantageous .
Properties
IUPAC Name |
methyl 3-amino-3-(3-nitrophenyl)propanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4.ClH/c1-16-10(13)6-9(11)7-3-2-4-8(5-7)12(14)15;/h2-5,9H,6,11H2,1H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVLJTTUPYWQRIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(C1=CC(=CC=C1)[N+](=O)[O-])N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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